molecular formula C11H10F3N3O B2792975 N-[1-[4-(Trifluoromethyl)pyrimidin-2-yl]cyclopropyl]prop-2-enamide CAS No. 2411200-36-5

N-[1-[4-(Trifluoromethyl)pyrimidin-2-yl]cyclopropyl]prop-2-enamide

Cat. No. B2792975
CAS RN: 2411200-36-5
M. Wt: 257.216
InChI Key: CSIQREDJFQEJBK-UHFFFAOYSA-N
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Description

N-[1-[4-(Trifluoromethyl)pyrimidin-2-yl]cyclopropyl]prop-2-enamide, commonly known as TFP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. TFP is a small molecule inhibitor that targets specific enzymes and proteins involved in various biological processes.

Mechanism of Action

TFP exerts its therapeutic effects by selectively targeting specific enzymes and proteins involved in various biological processes. TFP has been shown to inhibit the activity of PARP, which leads to the accumulation of DNA damage and cell death. TFP has also been found to inhibit the activity of the protein kinase CK2, which is involved in cell proliferation and survival. Inhibition of CK2 activity by TFP has been shown to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
TFP has been shown to have various biochemical and physiological effects, depending on the specific target enzyme or protein. TFP has been found to induce DNA damage and cell death in cancer cells by inhibiting the activity of PARP. TFP has also been shown to induce apoptosis in cancer cells by inhibiting the activity of CK2. In addition, TFP has been found to have anti-inflammatory effects by inhibiting the activity of the protein kinase IKK, which is involved in the regulation of inflammation.

Advantages and Limitations for Lab Experiments

TFP has several advantages for lab experiments, including its small size, high potency, and selectivity for specific enzymes and proteins. TFP can be easily synthesized using a multi-step process and can be obtained in its pure form using column chromatography. However, TFP has some limitations for lab experiments, including its potential toxicity and off-target effects. TFP should be used with caution in cell-based and animal studies to avoid potential toxicity and off-target effects.

Future Directions

TFP has significant potential for future research in various diseases, including cancer, inflammation, and neurological disorders. Future research could focus on the development of TFP analogs with improved potency and selectivity for specific enzymes and proteins. In addition, future research could investigate the potential of TFP in combination with other therapies, such as chemotherapy and radiation therapy, to enhance their effectiveness. Finally, future research could investigate the potential of TFP as a diagnostic tool for specific diseases, such as cancer, based on its ability to selectively target specific enzymes and proteins.

Synthesis Methods

TFP can be synthesized using a multi-step process that involves the reaction of 2-chloro-4-trifluoromethylpyrimidine with cyclopropylmagnesium bromide, followed by the addition of propargyl bromide. The resulting product is then purified using column chromatography to obtain TFP in its pure form.

Scientific Research Applications

TFP has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. TFP has been shown to inhibit the activity of specific enzymes and proteins that are involved in the progression of these diseases. For instance, TFP has been found to inhibit the activity of the enzyme poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair and cell survival. Inhibition of PARP activity by TFP has been shown to sensitize cancer cells to chemotherapy and radiation therapy.

properties

IUPAC Name

N-[1-[4-(trifluoromethyl)pyrimidin-2-yl]cyclopropyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10F3N3O/c1-2-8(18)17-10(4-5-10)9-15-6-3-7(16-9)11(12,13)14/h2-3,6H,1,4-5H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSIQREDJFQEJBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NC1(CC1)C2=NC=CC(=N2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-(4-(Trifluoromethyl)pyrimidin-2-yl)cyclopropyl)acrylamide

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